N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide
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Overview
Description
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. This molecule has gained attention in the scientific community due to its potential use in cancer therapy. In
Mechanism of Action
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide targets RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to the inhibition of ribosomal RNA synthesis, which in turn disrupts ribosome biogenesis. This disruption ultimately leads to cell death.
Biochemical and Physiological Effects
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and activate the DNA damage response pathway. It has also been found to induce apoptosis and autophagy in cancer cells.
Advantages and Limitations for Lab Experiments
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has also been found to be effective against a variety of cancer types. However, there are also limitations to using N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide in lab experiments. It has been found to have off-target effects, which can lead to unintended consequences. It also has a short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide. One area of research is the identification of biomarkers that can predict the response to N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide. Another area of research is the development of combination therapies that can enhance the efficacy of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide. Finally, there is a need for further research into the long-term effects of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide, particularly in terms of its potential for inducing DNA damage and promoting the development of drug resistance.
Conclusion
In conclusion, N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide is a small molecule inhibitor that has gained attention in the scientific community for its potential use in cancer therapy. Its mechanism of action involves the inhibition of RNA polymerase I transcription, which disrupts ribosome biogenesis and ultimately leads to cell death. While there are advantages to using N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide in lab experiments, there are also limitations and areas for further research. Overall, N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide represents a promising avenue for the development of new cancer therapies.
Synthesis Methods
The synthesis of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide involves several steps, starting with the reaction of 4-fluorobenzylamine with oxalyl chloride to form N-(4-fluorobenzyl)oxamide. This intermediate is then reacted with 3-cyclopropyl-3-hydroxypropylamine to form N-(3-cyclopropyl-3-hydroxypropyl)-N-(4-fluorobenzyl)oxamide. Finally, this compound is reacted with trifluoroacetic acid to form N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide.
Scientific Research Applications
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide has been extensively studied for its potential use in cancer therapy. It has been found to be effective against a variety of cancer types, including breast, ovarian, and pancreatic cancer. N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide works by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA. This leads to the disruption of ribosome biogenesis and ultimately, cell death.
properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-N'-[(4-fluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c16-12-5-1-10(2-6-12)9-18-15(21)14(20)17-8-7-13(19)11-3-4-11/h1-2,5-6,11,13,19H,3-4,7-9H2,(H,17,20)(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLNPMFTQWJAIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide |
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